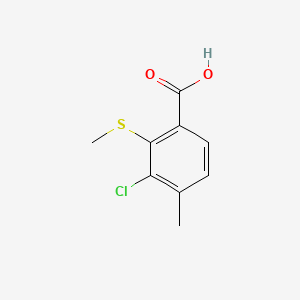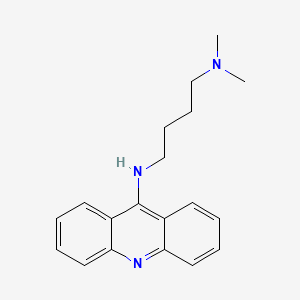
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its ability to interact with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine typically involves the reaction of 9-aminoacridine with N,N-dimethyl-1,4-diaminobutane. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine. The reaction mixture is stirred at a low temperature (0°C) for a specific duration to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acridine compounds .
Scientific Research Applications
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of N4-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound also interacts with enzymes such as topoisomerases, further inhibiting DNA processes. These interactions make it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Proflavine: Known for its antibacterial properties.
Acriflavine: Used as a disinfectant and in the treatment of bacterial infections.
Uniqueness
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine is unique due to its specific structure, which allows for strong interactions with DNA and proteins. This makes it particularly effective in disrupting biological processes, giving it potential as a therapeutic agent .
Properties
CAS No. |
970-09-2 |
|---|---|
Molecular Formula |
C19H23N3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-acridin-9-yl-N',N'-dimethylbutane-1,4-diamine |
InChI |
InChI=1S/C19H23N3/c1-22(2)14-8-7-13-20-19-15-9-3-5-11-17(15)21-18-12-6-4-10-16(18)19/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,20,21) |
InChI Key |
FCPQCIILUGGJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


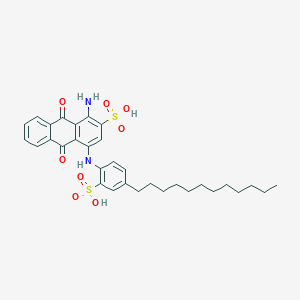

![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)


![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
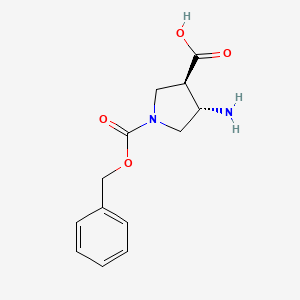

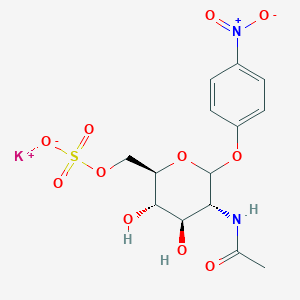


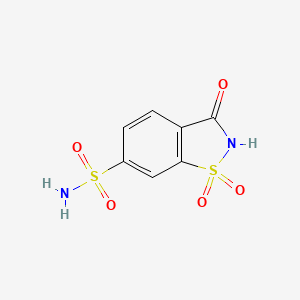
![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
